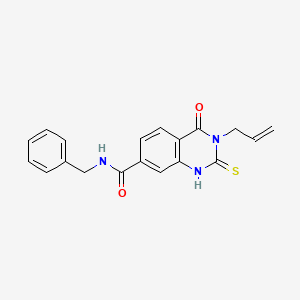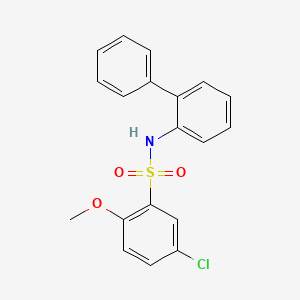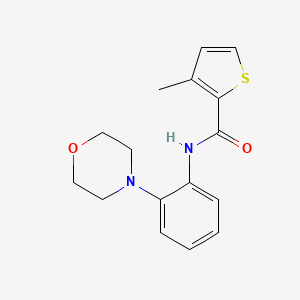
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide, also known as AOPP, is a small molecule that has been extensively studied in the field of biochemistry and pharmacology. AOPP is a derivative of proline, an amino acid that is commonly found in proteins. AOPP has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
作用机制
The exact mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to inhibit the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of ROS and to protect against oxidative stress. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide in lab experiments is its wide range of biological activities. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory, antioxidant, and antitumor effects, making it a useful tool for studying these processes. However, one limitation of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further study. Another area of interest is its potential use as an anticancer agent. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide and its potential use in other biological processes.
合成方法
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of proline with acetylacetone to form 3-acetylproline. This compound is then reacted with hydroxylamine to form 3-hydroxyproline. Finally, 3-hydroxyproline is reacted with ethyl chloroformate to form 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
科学研究应用
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been studied extensively in the field of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(3-amino-3-oxopropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-7(12)3-5-11-4-1-2-6(11)8(10)13/h6H,1-5H2,(H2,9,12)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHRFGYWHIIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)




![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)

![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
